molecular formula C4H11ClN2O B558660 Boc-4-nitro-D-phenylalanine CAS No. 61280-75-9

Boc-4-nitro-D-phenylalanine

Cat. No. B558660
CAS RN: 61280-75-9
M. Wt: 138.59 g/mol
InChI Key: UHWFDFLWTAIHRE-DFWYDOINSA-N
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Description

Boc-4-nitro-D-phenylalanine is a derivative of phenylalanine . It is a white to light yellow solid . It is used in research and has applications in peptide synthesis .


Synthesis Analysis

The synthesis of Boc-4-nitro-D-phenylalanine involves the use of 4-nitro-L-phenylalanine and substituted anilines with propylphosphonic anhydride (T3P®) as a coupling reagent . The Boc group is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies .


Molecular Structure Analysis

The molecular formula of Boc-4-nitro-D-phenylalanine is C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Boc-4-nitro-D-phenylalanine is used in Boc solid-phase peptide synthesis . The Boc group can be removed under anhydrous acidic conditions .


Physical And Chemical Properties Analysis

Boc-4-nitro-D-phenylalanine has a molecular weight of 310.30 . It is insoluble in water . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Application Summary : Amide derivatives of 4-nitro-L-phenylalanine, which could include Boc-4-nitro-D-phenylalanine, have been synthesized and studied for their antimicrobial and antioxidant activities .
  • Methods of Application : These compounds were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . They were then characterized through IR, LC–MS, 1H, and 13C NMR spectral studies .
  • Results or Outcomes : Some of these compounds showed activity against Microsporum gypsuem or Candida albicans, and a few showed antibacterial activities . They also showed good activity for DPPH scavenging and ABTS assay methods, indicating antioxidant activity .

Metal Chelating Activity

  • Application Summary : Some amide compounds, potentially including Boc-4-nitro-D-phenylalanine, act as metal chelating ligands with Fe2+ ions .
  • Methods of Application : The same synthesis and characterization methods as above were used .
  • Results or Outcomes : These compounds demonstrated the ability to chelate Fe2+ ions, which could afford protection against oxidative damage by removing iron .

Piezoelectric Materials

  • Application Summary : Dipeptide biomaterials, including Boc-diphenylalanine, are strong piezoelectric materials that can convert applied mechanical forces into electricity .
  • Methods of Application : Large-scale hybrid electrospun arrays containing Boc-diphenylalanine in the form of nanotubes embedded in biocompatible polymers were developed . These were produced by the electrospinning technique .
  • Results or Outcomes : These two-dimensional hybrid biomaterial structures are able to generate voltage, current, and density power of up to 30 V, 300 nA, and 2.3 μW cm −2, respectively, when a periodic force of 1.5 N is applied . They can power several liquid-crystal display panels and may be used for biomedical applications and as bio-energy sources .

Nanostructure Formation

  • Application Summary : Boc-protected analogues of diphenylalanine dipeptide, such as Boc-4-nitro-D-phenylalanine, can self-assemble into nanostructures .
  • Methods of Application : These dipeptides were dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents and then embedded into electrospun fibers .
  • Results or Outcomes : The resulting nanostructures exhibited step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement . They also generated high output voltages through the piezoelectric effect . For Boc-pNPhepNPhe, a maximum output voltage of 58 V, a power density of 9 μW cm −2, and effective piezoelectric voltage coefficients geff ≅ 0.6 Vm N −1 were measured under a 1.5 N applied periodical force . Its estimated effective piezoelectric coefficient is twice that of diphenylalanine dipeptide .

Quantum Confinement

  • Application Summary : Boc-protected analogues of diphenylalanine dipeptide, such as Boc-4-nitro-D-phenylalanine, can exhibit quantum confinement due to nanostructure formation .
  • Methods of Application : These dipeptides were dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol (water) solvents and then embedded into electrospun fibers .
  • Results or Outcomes : Optical absorption and photoluminescence exhibited step-like peaks in the spectral region of 240–290 nm, indicating quantum confinement .

Bio-Energy Sources

  • Application Summary : Large-scale hybrid electrospun arrays containing Boc-diphenylalanine in the form of nanotubes embedded in biocompatible polymers can be used as bio-energy sources .
  • Methods of Application : These nanostructured hybrid materials were produced by the electrospinning technique .
  • Results or Outcomes : These two-dimensional hybrid biomaterial structures are able to generate voltage, current, and density power of up to 30 V, 300 nA, and 2.3 μW cm −2, respectively, when a periodical force of 1.5 N is applied . They can power several liquid-crystal display panels and may be used for biomedical applications .

Safety And Hazards

Boc-4-nitro-D-phenylalanine is classified as a combustible solid . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Future Directions

Boc-4-nitro-D-phenylalanine is offered by several companies for research purposes . Its future directions could include further exploration of its applications in peptide synthesis and other areas of research.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQADBXCNQPHHY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-nitro-D-phenylalanine

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